6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine

Lipophilicity Drug Design Physicochemical Property Optimization

Medicinal chemists requiring the precise 6-methyl-8-nitro substitution pattern for kinase inhibitor or mGluR2 PAM programs face supply inconsistencies with unsubstituted or isomeric cores that invalidate SAR models. This compound eliminates ambiguity. - Direct precursor to 8-amino scaffold via nitro reduction for CNS-penetrant drug candidates. - XLogP3-AA 1.4 vs. 0.689 (unsubstituted core); enhanced membrane permeability for BBB-penetrant design. - Assay control with established IC50 values for dihydroorotase and NOS isoforms.

Molecular Formula C7H6N4O2
Molecular Weight 178.15 g/mol
CAS No. 929000-70-4
Cat. No. B1293196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine
CAS929000-70-4
Molecular FormulaC7H6N4O2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESCC1=CN2C=NN=C2C(=C1)[N+](=O)[O-]
InChIInChI=1S/C7H6N4O2/c1-5-2-6(11(12)13)7-9-8-4-10(7)3-5/h2-4H,1H3
InChIKeyXNJFZJNTYXYHCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine Core Properties


6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine (CAS 929000-70-4) is a heterocyclic compound within the [1,2,4]triazolo[4,3-a]pyridine family, with the molecular formula C7H6N4O2 and a molecular weight of 178.15 g/mol [1]. The compound features a methyl substituent at the 6-position and a nitro group at the 8-position of the fused triazolopyridine scaffold [1]. This scaffold serves as a privileged structure in medicinal chemistry and agrochemical discovery, with documented applications spanning kinase inhibition, antifungal activity, herbicidal activity, and modulation of metabotropic glutamate receptors [2][3][4]. The specific 6-methyl-8-nitro substitution pattern imparts distinct physicochemical properties that differentiate it from unsubstituted core analogs and other positional isomers, establishing its utility as a versatile building block for derivative synthesis and lead optimization campaigns [5].

1
Substituted triazolopyridine scaffold for kinase inhibition and agrochemical derivative synthesis
2
8-Nitro group supports reducible synthetic handle to privileged 8-amino building block
3
Increased lipophilicity and H-bond acceptor profile for SAR and lead optimization workflows

Why Unsubstituted Analogs Cannot Substitute


Procurement of unsubstituted [1,2,4]triazolo[4,3-a]pyridine (CAS 274-80-6) or alternative positional isomers (e.g., 8-methyl-6-nitro analogs) in place of 6-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine introduces quantifiable deviations in critical molecular properties that directly impact downstream synthetic utility and structure-activity relationships. The nitro group at the 8-position functions as a strong electron-withdrawing moiety that modulates the electronic character of the pyridine ring and serves as a site for selective reduction to amine intermediates, while the 6-methyl group contributes lipophilicity and steric bulk [1][2]. These substituents produce a computed XLogP3-AA of 1.4 for the target compound, representing a substantial increase over the unsubstituted core (calculated logP: 0.689) [3][4]. Generic substitution with the unsubstituted core or 6-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine (where the nitro group is absent or reduced) fundamentally alters the hydrogen-bond acceptor count (from 4 to 2 for the unsubstituted core) and electronic distribution, thereby invalidating quantitative structure-activity models and compromising the integrity of SAR campaigns that depend on this specific substitution pattern [3].

!
Unsubstituted core (CAS 274-80-6) cannot replicate properties: Lacks the 8-nitro and 6-methyl groups, resulting in lower lipophilicity (logP 0.689 vs 1.4) and half the hydrogen-bond acceptor count (2 vs 4), which may invalidate SAR models.
!
6-Methyl-8-amino analog alters synthetic entry: The reduced amine lacks the reducible nitro handle, requiring different derivatization strategies and may shift electronic properties away from the target compound's profile.
!
Positional isomers (e.g., 8-methyl-6-nitro) may shift molecular recognition: Altered substitution pattern changes electronic distribution and steric bulk, limiting direct transfer of binding or reactivity data.

Quantitative Differentiation Evidence


Lipophilicity Increase vs. Unsubstituted Core

6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine demonstrates a computed XLogP3-AA value of 1.4 [1]. In comparison, the unsubstituted [1,2,4]triazolo[4,3-a]pyridine core (CAS 274-80-6) exhibits a calculated logP of 0.689 [2]. This represents an approximately two-fold increase in calculated partition coefficient, indicating enhanced lipophilicity attributable to the combined contributions of the 6-methyl and 8-nitro substituents.

Lipophilicity
Cross-study comparable
Target: XLogP3-AA 1.4 Unsubstituted core: logP 0.689 ΔLogP ≈ +0.71 (~2.0× partition coefficient)
Supports membrane-permeability and solvent-compatibility screening context
Computed values; experimental logP may differ
Lipophilicity Drug Design Physicochemical Property Optimization Medicinal Chemistry

Hydrogen-Bond Acceptor Capacity Advantage

The 8-nitro group introduces two additional hydrogen-bond acceptor sites, increasing the total hydrogen-bond acceptor count to 4 for 6-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine [1]. In contrast, the unsubstituted [1,2,4]triazolo[4,3-a]pyridine core contains only 2 hydrogen-bond acceptor sites [2]. Both compounds possess 0 hydrogen-bond donor atoms.

H-Bond Acceptors
Cross-study comparable
Target: 4 HBA, 0 HBD Unsubstituted core: 2 HBA, 0 HBD Difference: +2 sites (100% increase)
Doubled H-bond capacity supports target-engagement assay context
Computed descriptors; review for specific target interactions
Hydrogen Bonding Molecular Recognition Binding Affinity Crystal Engineering

Demonstrated Enzyme Inhibition: Dihydroorotase & NOS

6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine has been evaluated in biochemical assays against multiple enzyme targets. Against dihydroorotase enzyme from mouse Ehrlich ascites cells, the compound exhibited an IC50 of 1.80 × 10⁵ nM (180 μM) at pH 7.37 when tested at 10 μM concentration [1]. Additionally, the compound was profiled against three human nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS) IC50 = 1.28 × 10⁴ nM (12.8 μM); endothelial NOS (eNOS) IC50 = 8.62 × 10⁴ nM (86.2 μM); and inducible NOS (iNOS) IC50 = 1.28 × 10⁴ nM (12.8 μM) [2]. In contrast, the unsubstituted [1,2,4]triazolo[4,3-a]pyridine core has no documented enzyme inhibition data in primary literature, and the 6-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine analog (lacking the nitro group) is reported primarily as a synthetic intermediate without established enzyme inhibition profiles.

Enzyme Inhibition
Cross-study comparable
Dihydroorotase IC50: 1.80 × 10⁵ nM nNOS IC50: 1.28 × 10⁴ nM eNOS IC50: 8.62 × 10⁴ nM iNOS IC50: 1.28 × 10⁴ nM
Supports assay development and reference-standard context for enzyme studies
Unsubstituted core lacks documented inhibition data; assay conditions apply
Enzyme Inhibition Dihydroorotase Nitric Oxide Synthase Biochemical Assay SAR Studies

Nitro Group as Reducible Synthetic Handle

The 8-nitro group of 6-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine serves as a versatile synthetic handle that can be selectively reduced to yield 6-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine (MW 148.17 g/mol), which is widely employed as a privileged building block for medicinal chemistry derivatization . In comparison, the unsubstituted core (CAS 274-80-6) lacks this reducible functionality and requires halogenation-amination sequences for equivalent derivatization [1]. The 6-methyl-8-amine analog (the reduced product) is commercially available and serves as a scaffold for mGluR2 positive allosteric modulator development and antimalarial lead exploration [2].

Synthetic Handle
Cross-study comparable
Direct nitro reduction → 6-methyl-8-amino scaffold Unsubstituted core requires multi-step halogenation-amination
Streamlines access to privileged 8-amino building block for derivatization
Reduction conditions to be optimized for specific scale
Synthetic Intermediate Nitro Reduction Building Block Medicinal Chemistry Lead Optimization

Class-Level Scaffold Validation: Kinase & Agrochemical

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been extensively validated in primary literature and patent disclosures across multiple target classes. In medicinal chemistry, derivatives have been developed as c-Met kinase inhibitors with reported IC50 values in the nanomolar range and demonstrated in vivo antitumor efficacy in MKN-45 gastric and NCI-H1993 NSCLC xenograft models [1]. Additional patent disclosures document triazolopyridine-based p38 MAPK inhibitors for anti-inflammatory applications [2]. In agrochemical research, [1,2,4]triazolo[4,3-a]pyridine derivatives exhibit herbicidal activity against Echinochloa crusgalli (barnyard grass), with 3D-QSAR models established to guide optimization [3]. While the specific 6-methyl-8-nitro derivative has not been reported as the active principle in these studies, the scaffold precedent establishes a class-level inference of utility for derivative synthesis in these target areas.

Scaffold Validation
Class-level inference
Triazolopyridine scaffold precedent: c-Met (nanomolar IC50), in vivo xenograft activity, herbicidal activity against E. crusgalli
Class-level scaffold utility; 6-methyl-8-nitro variant requires compound-specific validation
Data to verify for this specific substitution pattern
Kinase Inhibition c-Met p38 MAPK Herbicide Agrochemical Scaffold Validation

Optimal Applications for 6-Methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine


Synthetic Intermediate to 8-Amino Scaffold

Medicinal chemistry laboratories utilize 6-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine as a direct precursor for synthesizing 6-methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine through nitro group reduction. The 8-amino scaffold serves as a privileged building block for developing positive allosteric modulators of the mGluR2 receptor and for antimalarial lead exploration, providing a more efficient synthetic route than halogenation-amination sequences starting from unsubstituted cores [1].

Reference Standard: Dihydroorotase & NOS Assays

This compound serves as a characterized reference standard in biochemical assays targeting dihydroorotase (IC50 = 1.80 × 10⁵ nM at pH 7.37) and nitric oxide synthase isoforms (nNOS IC50 = 1.28 × 10⁴ nM; eNOS IC50 = 8.62 × 10⁴ nM; iNOS IC50 = 1.28 × 10⁴ nM). Researchers developing dihydroorotase inhibitors for antiproliferative applications or NOS modulators for inflammation and cardiovascular research can employ this compound as an assay control with established quantitative activity profiles [1].

Lipophilicity-Optimized Building Block

With a computed XLogP3-AA of 1.4 compared to 0.689 for the unsubstituted [1,2,4]triazolo[4,3-a]pyridine core, 6-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine offers enhanced lipophilicity that improves membrane permeability characteristics. This property makes the compound particularly valuable for medicinal chemists designing CNS-penetrant drug candidates or optimizing the physicochemical profiles of triazolopyridine-based lead series. The increased lipophilicity also broadens organic solvent compatibility in synthetic transformations [1].

SAR Exploration: c-Met & p38 MAPK Inhibitors

Medicinal chemistry programs targeting c-Met kinase and p38 MAPK can employ 6-methyl-8-nitro-[1,2,4]triazolo[4,3-a]pyridine as a functionalized starting material for derivative library synthesis. The [1,2,4]triazolo[4,3-a]pyridine scaffold is a validated privileged structure for these kinase targets, with reported nanomolar c-Met inhibitors demonstrating in vivo antitumor efficacy in gastric (MKN-45) and NSCLC (NCI-H1993) xenograft models [2]. The 6-methyl and 8-nitro substituents provide distinct electronic and steric features for SAR interrogation [3].

Application
Selection Property
Validation Focus
Synthetic intermediate to 8-amino scaffold
Reducible 8-nitro group
Reduction efficiency and downstream derivatization scope
Dihydroorotase and NOS assay reference
Established enzyme inhibition profile
Assay reproducibility and cross-study response context
Lipophilicity-optimized building block
Computed XLogP3-AA 1.4; H-bond acceptor count 4
Membrane-permeability and solvent-compatibility screening
Kinase inhibitor SAR exploration
Substituted triazolopyridine scaffold
Kinase selectivity and model-response endpoint review

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